molecular formula C7H14O6 B125871 3-O-Methyl-D-glucopyranose CAS No. 3370-81-8

3-O-Methyl-D-glucopyranose

Cat. No. B125871
CAS RN: 3370-81-8
M. Wt: 194.18 g/mol
InChI Key: SCBBSJMAPKXHAH-QTSLKERKSA-N
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Description

3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucopyranose, where a methyl group is attached to the third carbon of the glucose molecule. This modification alters the chemical and physical properties of the glucose molecule, making it a subject of interest in various chemical and biological studies.

Synthesis Analysis

The synthesis of 3-O-Methyl-D-glucopyranose and its derivatives has been explored through various methods. For instance, an improved method for synthesizing 3,6-Di-O-methyl-D-glucose, which is closely related to 3-O-Methyl-D-glucopyranose, involves converting 3-O-Methyl-D-glucose to its benzyl glycoside, followed by tosylation and subsequent displacement of the tosyl group with sodium methoxide . Another synthesis approach for a related compound, 2-O-β-D-Glucopyranosyl-3-O-methyl-D-glucose, has been achieved through two different routes, demonstrating the versatility in synthesizing such methylated sugars .

Molecular Structure Analysis

The molecular structure of compounds related to 3-O-Methyl-D-glucopyranose has been studied using X-ray crystallography. For example, the crystal structure of methyl 3-O-α-D-glucopyranosyl-α-D-glucopyranoside has been determined, revealing details about the hydrogen bonding and the orientation of the glucopyranose rings . Similarly, the structure of a mixture of laminarabiose and 3-O-α-D-glucopyranosyl-β-D-glucopyranose has been elucidated, showing a conformation stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

The chemical behavior of 3-O-Methyl-D-glucopyranose under various conditions has been investigated. For instance, the chromic oxidation of 3-O-Methyl-D-glucopyranose in an acidic medium has been studied, showing that it yields CrIII, formic acid, and 2-O-methyl-D-arabinose as final products, with the reaction proceeding through multiple redox pathways . This oxidation process is distinct from that of glucose, which is typically oxidized to gluconic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-O-Methyl-D-glucopyranose derivatives are influenced by their molecular structure. The crystal and molecular structure of methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside monohydrate, for example, has been characterized, and the crystal structure is stabilized by intra- and intermolecular hydrogen bonds . The synthesis of O,C-trisaccharides, which are analogs of 3-O-Methyl-D-glucopyranose derivatives, has been achieved, and these compounds are potential inhibitors of β-glucanases, indicating their biological relevance .

Scientific Research Applications

Protective Effects Against Pancreatic Beta Cells Toxicity

3-O-Methyl-D-glucopyranose (3MG) has been studied for its protective effects against the toxicity to pancreatic beta cells induced by alloxan. Specific research on rats revealed that alpha 3MG offers better protection than its beta counterpart or the equilibrated compound. This suggests a high stereospecificity of the beta cell membrane and that the protection against alloxan injury might be due to an interaction with the cell membrane rather than the metabolism of the compound itself (Rossini, Cahill, Jeanioz, & Jeanioz, 1975).

Interaction with Toll-Like Receptors

In the context of immune response modulation, a compound related to 3-O-Methyl-D-glucopyranose, E5564, has been shown to antagonize endotoxin effects by interacting with toll-like receptor 4. This interaction is significant as it offers potential therapeutic applications for diseases caused by endotoxin (Mullarkey et al., 2003).

Role in Molecular Conformation Studies

The conformation of glucopyranose units in O-methylated amylose and cyclodextrins has been explored using PMR and IR spectroscopy. This research contributes to understanding the structural aspects of glucopyranose derivatives, including 3-O-Methyl-D-glucopyranose (Casu, Reggiani, Gallo, & Vigevani, 1968).

Oxidation Studies

The oxidation process of 3-O-Methyl-D-glucopyranose by CrVI has been studied, revealing insights into the chemical behavior and the mechanisms involved in the oxidation of glucose derivatives (Frascaroli, Salas-peregrin, Sala, & Signorella, 2009).

Impact on Absorption of Glucose

In the study of diabetes and glucose metabolism, the impact of 3-O-Methyl-D-glucopyranose on the absorption of glucose in the rat jejunum has been investigated. This demonstrates a direct effect on free glucose absorption, contributing to the understanding of postprandial hyperglycemia management (Hirsh, Yao, Young, & Cheeseman, 1997).

Safety And Hazards

When handling 3-O-Methyl-D-glucopyranose, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and keep the container tightly closed .

properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBBSJMAPKXHAH-QTSLKERKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Methyl-D-glucopyranose

CAS RN

3370-81-8
Record name D-Glucoyranose, 3-O-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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